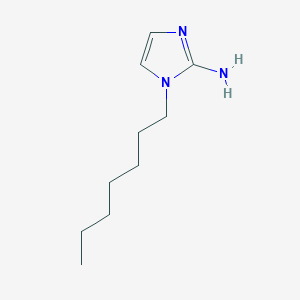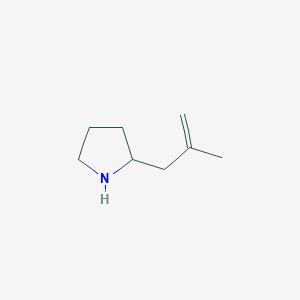
Methyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Amino Acid Derivative: The brominated thiophene is then reacted with a suitable amino acid derivative, such as ®-3-amino-3-(methoxycarbonyl)propanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like K2CO3.
Oxidation: Oxidizing agents like m-CPBA or H2O2.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
Substitution: Formation of amino or thiol-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of conjugated polymers for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Electronic Applications: The thiophene moiety contributes to the compound’s conductive properties, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a thiophene ring.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Similar in having a brominated aromatic ring and an amino acid derivative.
Uniqueness
Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate is unique due to its specific combination of a bromothiophene moiety and an amino acid derivative, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |
InChI Key |
NAVLCHCTGNRQJX-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CS1)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CS1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)








